

A Technical Guide to beta-L-Mannopyranose: Physical Characteristics and Experimental Data

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Compound of Interest

Compound Name: *beta-L-mannopyranose*

Cat. No.: B8666706

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **beta-L-mannopyranose**. It includes tabulated quantitative data, detailed experimental protocols for its characterization, and a visualization of the analytical workflow for anomeric identification. This document is intended to serve as a valuable resource for researchers and professionals engaged in glycobiology, medicinal chemistry, and drug development.

Core Physical and Chemical Data

beta-L-Mannopyranose is the beta anomer of the L-enantiomer of mannose, a C-2 epimer of glucose. Its physical and chemical properties are crucial for its handling, characterization, and application in research and development.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₆	[1] [2]
Molar Mass	180.16 g/mol	[1] [2]
Melting Point	129-131 °C	[2]
Appearance	White to off-white powder or flakes	
Solubility	Soluble in water (100 mg/mL)	[2]
Specific Rotation ([α]D)	-14° (c=4, H ₂ O)	
IUPAC Name	(2S,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	[1]
InChIKey	WQZGKKKJIJFFOK-YJRYQGEOSA-N	[1]
CAS Number	12773-34-1	[1]

Experimental Protocols

Anomeric Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, L-mannose exists as an equilibrium mixture of its α and β anomers. NMR spectroscopy is a powerful technique for the identification and quantification of these forms.[\[3\]](#)

1. Sample Preparation

- Materials:

- L-Mannose sample (5-10 mg)
- Deuterium oxide (D₂O, 99.9%)
- 5 mm NMR tube

- Vial, pipette, and optional vortex mixer
- Protocol:
 - Weigh 5-10 mg of the L-mannose sample into a clean, dry vial.[3]
 - Add 0.5-0.7 mL of D₂O to the vial.
 - Gently agitate the vial to dissolve the sample completely. A vortex mixer can be used.
 - Transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.[3]

- ¹H NMR Spectroscopy:
 - Objective: To identify and quantify the anomeric protons. The α-anomeric proton typically resonates downfield (higher ppm) compared to the β-anomeric proton.[3]
 - Parameters:
 - Number of scans: ≥ 16
 - Relaxation delay (d1): ≥ 5 times the longest T₁
- ¹³C NMR Spectroscopy:
 - Objective: To identify the anomeric carbons. The chemical shift of the anomeric carbon is sensitive to the anomeric configuration.
 - Parameters:
 - Proton-decoupled experiment
 - A sufficient number of scans is required due to the low natural abundance of ¹³C.

- 2D NMR Spectroscopy (COSY and HSQC):
 - Objective: To confirm connectivity and provide unambiguous assignment of proton and carbon signals for each anomer.[3]
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the H-1/H-2 correlation for each anomer.[3]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of the H-1/C-1 pair for both α and β forms.[3]

3. Data Processing and Analysis

- Apply appropriate window functions (e.g., exponential for ^1H , sine-squared for 2D) before Fourier transformation.[3]
- Integrate the signals of the anomeric protons in the ^1H NMR spectrum to determine the relative ratio of the α and β anomers in solution.[3]
- Analyze the chemical shifts and coupling constants. For mannose, the $^3\text{J}(\text{H}1, \text{H}2)$ coupling constants for both anomers are small (typically < 3 Hz), which can make unambiguous assignment based solely on this parameter challenging.[3] Therefore, the combined data from ^1H , ^{13}C , and 2D NMR is crucial for accurate characterization.

X-ray Crystallography

Obtaining a crystal structure provides definitive proof of the solid-state conformation. While a specific protocol for **beta-L-mannopyranose** is not readily available, a general workflow for small molecule crystallization can be adapted. A study on the crystallization of β -mannosidase with D-mannose provides a relevant example of co-crystallization involving a mannose derivative.[4]

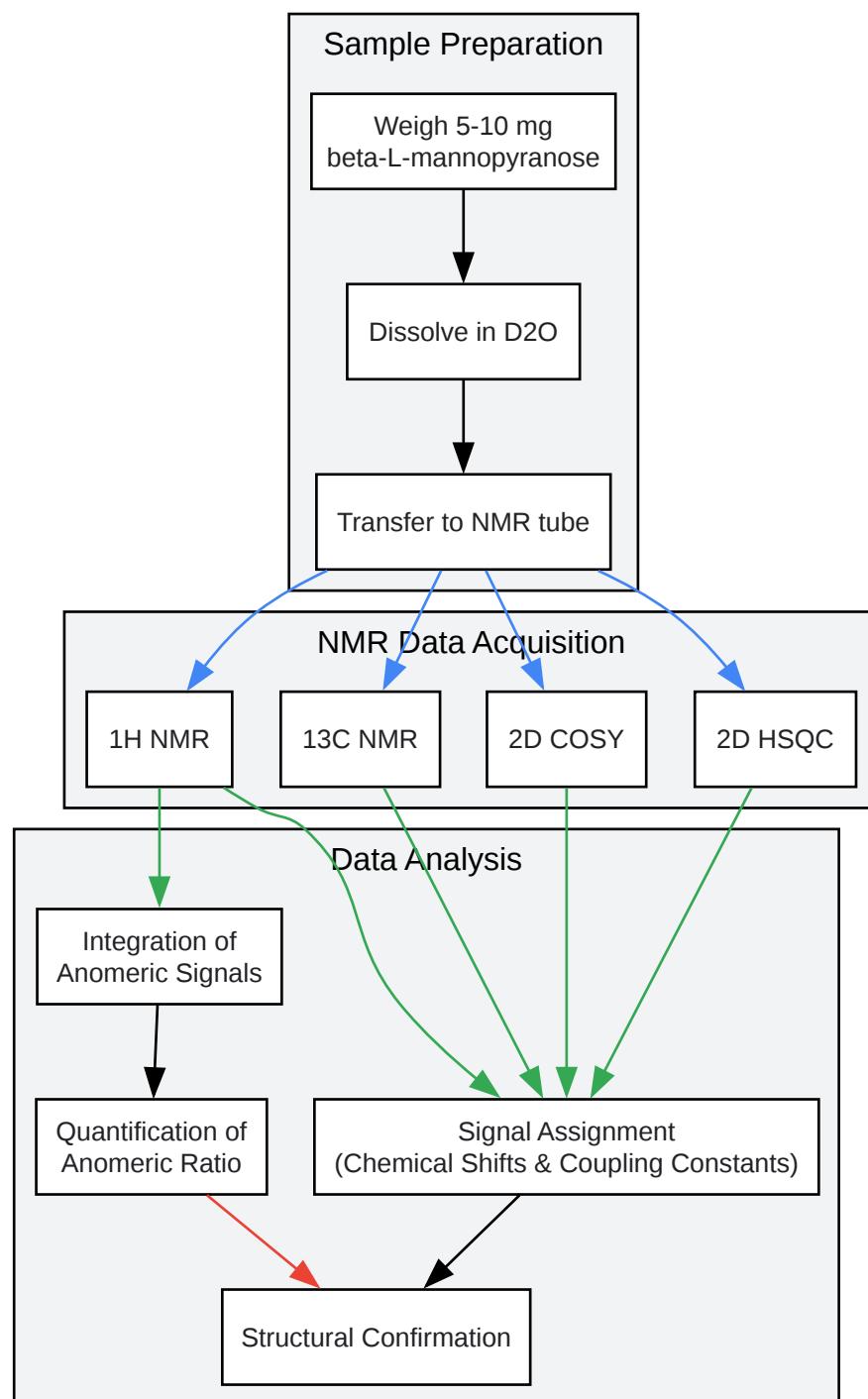
General Crystallization Workflow:

- Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has limited but sufficient solubility.

- Supersaturation: Create a supersaturated solution of **beta-L-mannopyranose**. This can be achieved through methods such as slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), or slow cooling of a saturated solution.
- Crystal Growth: Allow the supersaturated solution to stand undisturbed in a vibration-free environment. Crystal formation can take from hours to weeks.
- Crystal Harvesting and Mounting: Carefully extract the formed crystals and mount them on a goniometer head for X-ray diffraction analysis.
- Data Collection and Structure Refinement: Collect diffraction data using an X-ray diffractometer and process the data to determine the crystal structure.

Visualizations

The following diagrams illustrate key experimental workflows for the characterization of **beta-L-mannopyranose**.

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NMR Experimental Workflow for Anomeric Characterization.

alpha-L-mannopyranose

Open-chain form
(aldehydo-L-mannose)

beta-L-mannopyranose

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Anomeric Equilibrium of L-Mannose in Solution.

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